(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine
Description
(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine: is a chemical compound characterized by the presence of an adamantane moiety and a phenyl group linked through a methylene bridge to a hydroxylamine functional group
Properties
IUPAC Name |
(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14,19H,6-11H2/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEYNINQZNZGGE-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=NO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)/C(=N/O)/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine typically involves the reaction of adamantan-1-yl and phenyl derivatives under specific conditions. One common method includes the use of a one-pot direct adamantane moiety inclusion, which simplifies the synthetic process . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques like chromatography and crystallization to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the adamantane or phenyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or platinum complexes.
Major Products Formed:
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular structures. Its unique adamantane moiety provides rigidity and stability to the synthesized molecules .
Biology: In biological research, (Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable in understanding biological pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its structural features allow for the exploration of new drug candidates targeting various diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and unique properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
The mechanism of action of (Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity and specificity to these targets. The hydroxylamine group can participate in redox reactions, influencing the activity of the target molecules and modulating biological pathways .
Comparison with Similar Compounds
- Adamantan-1-yl-phenyl-trimethylsilanyloxy-acetonitrile
- Adamantan-1-yl-(3-(4-bromo-phenyl)-oxiranyl)-methanone
- 1-Adamantan-1-yl-2,2-dibromo-ethanone
Uniqueness: The presence of both adamantane and phenyl groups provides a balance of rigidity and aromaticity, enhancing its utility in various fields of research .
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